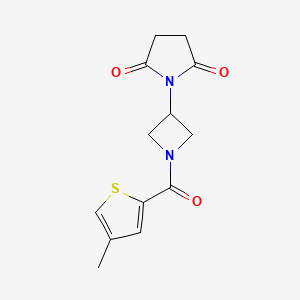

1-(1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often used by medicinal chemists to create compounds for the treatment of human diseases . The compound also contains a thiophene ring, a five-membered ring with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications .

Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .Molecular Structure Analysis

The molecular formula of the compound is C16H14N4O3S . The structure includes a pyrrolidine ring and a thiophene ring, both of which contribute to the stereochemistry of the molecule .Physical And Chemical Properties Analysis

The molecular weight of the compound is 342.3724 . Other physical and chemical properties are not specified in the available resources.Aplicaciones Científicas De Investigación

Synthesis of Cyclic Compounds

One area of research involves the generation of azomethine ylides through the decarboxylative condensation of α-amino acids with carbonyl compounds, leading to the production of pyrrolidines, pyrrolines, and oxazolidines. This process, involving intermediary 5-oxazolidinones, highlights a method for accessing synthetic equivalents of azomethine ylide, which are crucial for generating a variety of cyclic compounds (Tsuge, Kanemasa, Ohe, & Takenaka, 1987).

Biological Activity Studies

Another segment of research focuses on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents. This includes the development of compounds via novel methods of stirring and sonication, showing significant antidepressant and nootropic activities in dose-dependent manners (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Anti-Stress and Antiproliferative Activities

The synthesis of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones and their evaluation as anti-stress agents in animal models present another dimension of scientific applications. These compounds, derived through 1,3-dipolar cycloaddition of azomethine N-oxides, have shown potential as lead molecules for developing new anti-stress medications (Badru, Anand, & Singh, 2012).

Additionally, the strategic approach to synthesizing functionalized spirooxindole pyrrolidine derivatives demonstrates their potential in antibacterial, antifungal, antimalarial, and antitubercular studies. These compounds, synthesized via exo-selective 1,3-dipolar cycloaddition reactions, exhibited good activities compared to established standard drugs (Haddad et al., 2015).

Chemical Synthesis and Structural Analysis

Further, the molecular and crystal structure analysis of related compounds, such as 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, provides insight into their structural and electronic properties, which are essential for understanding their reactivity and potential applications in chemical synthesis (Ratajczak-Sitarz, Kałuski, Ostrowicz, & Bałoniak, 1990).

Mecanismo De Acción

Target of action

It contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including enzymes, receptors, and ion channels .

Mode of action

The mode of action would depend on the specific target of the compound. Pyrrolidine derivatives can act as agonists, antagonists, inhibitors, or modulators depending on their structure and the target they interact with .

Biochemical pathways

Without specific information on the target, it’s difficult to determine the exact biochemical pathways this compound might affect. Pyrrolidine derivatives have been involved in a wide range of biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation .

Pharmacokinetics

Pyrrolidine derivatives generally have good bioavailability due to their ability to form hydrogen bonds and their favorable physicochemical properties .

Result of action

The molecular and cellular effects would depend on the specific target and mode of action of the compound. Pyrrolidine derivatives have been associated with a variety of effects, including anti-inflammatory, antiviral, and anticancer activities .

Action environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s conformation, its interaction with the target, and its metabolic stability .

Propiedades

IUPAC Name |

1-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-8-4-10(19-7-8)13(18)14-5-9(6-14)15-11(16)2-3-12(15)17/h4,7,9H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZLENIMJUALFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[2-[3-(dimethylamino)propyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2938943.png)

![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3,4-difluorophenyl)methanone](/img/structure/B2938946.png)

![1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea](/img/structure/B2938948.png)

![1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2938951.png)

![N-(4-acetylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2938952.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2938954.png)

![N-cyclopropyl-2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2938955.png)